

# Spectroscopic and Synthetic Profile of 1-Benzyl-4-iodoimidazole: A Technical Guide

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## Compound of Interest

Compound Name: **1-Benzyl-4-iodoimidazole**

Cat. No.: **B1280973**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **1-Benzyl-4-iodoimidazole**, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of public experimental spectral data, this document presents a combination of reported physical properties, a detailed, proposed synthetic protocol based on established methodologies, and predicted spectroscopic data to facilitate research and development activities involving this compound.

## Core Data Presentation

The following tables summarize the key physical and predicted spectroscopic properties of **1-Benzyl-4-iodoimidazole**.

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	536760-32-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> IN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	284.10 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid	Typical for this class of compounds
Melting Point	99-100 °C	<a href="#">[1]</a>
Boiling Point	388.4 ± 17.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.67 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, 500 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.35 - 7.25	m	5H	Benzyl-H
7.15	s	1H	Imidazole-H2
7.05	s	1H	Imidazole-H5
5.10	s	2H	CH <sub>2</sub>

Note: This data is predicted and should be confirmed by experimental analysis.

Table 3: Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, 125 MHz)

Chemical Shift (ppm)	Assignment
138.0	Benzyl-C (quaternary)
136.5	Imidazole-C2
129.0	Benzyl-CH
128.5	Benzyl-CH
128.0	Benzyl-CH
121.0	Imidazole-C5
85.0	Imidazole-C4 (C-I)
50.0	CH <sub>2</sub>

Note: This data is predicted and should be confirmed by experimental analysis.

Table 4: Predicted Key IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1600, 1495, 1450	Medium-Strong	Aromatic C=C Stretch
1520	Medium	Imidazole Ring Stretch
750 - 700	Strong	C-H Bending (monosubstituted benzene)
~500	Medium	C-I Stretch

Note: This data is predicted and should be confirmed by experimental analysis.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
284	60	$[M]^+$
157	10	$[M - I]^+$
91	100	$[C_7H_7]^+$ (tropylium ion)

Note: This data is predicted and should be confirmed by experimental analysis.

## Experimental Protocols

The following is a proposed experimental protocol for the synthesis of **1-Benzyl-4-iodoimidazole** based on standard N-alkylation of iodoimidazoles.

### Synthesis of **1-Benzyl-4-iodoimidazole**

This procedure involves the N-benzylation of 4-iodoimidazole using benzyl bromide in the presence of a base.

Materials:

- 4-Iodoimidazole
- Benzyl bromide
- Sodium hydride (NaH) as a 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

### Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-iodoimidazole (1.0 equivalent) in anhydrous DMF dropwise.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
- Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford **1-Benzyl-4-iodoimidazole**.

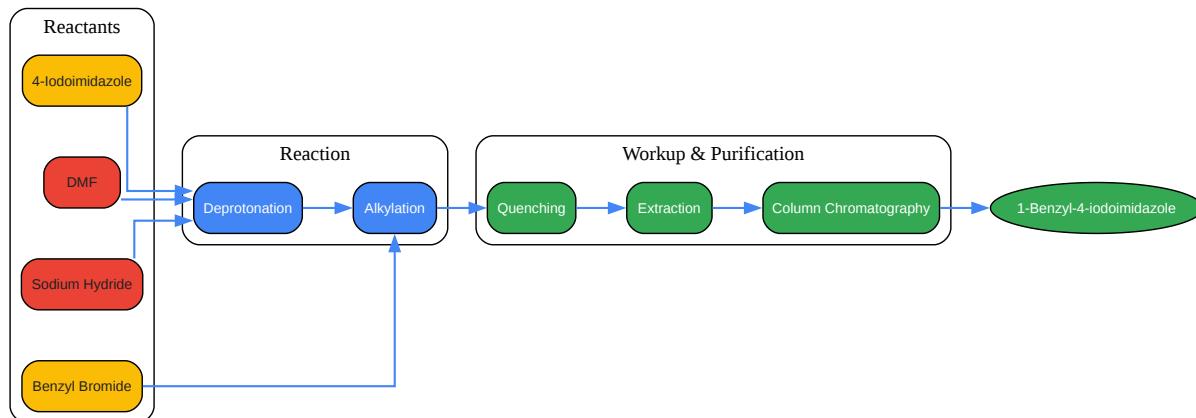
### Characterization:

The purified product should be characterized by <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of **1-Benzyl-4-iodoimidazole**.

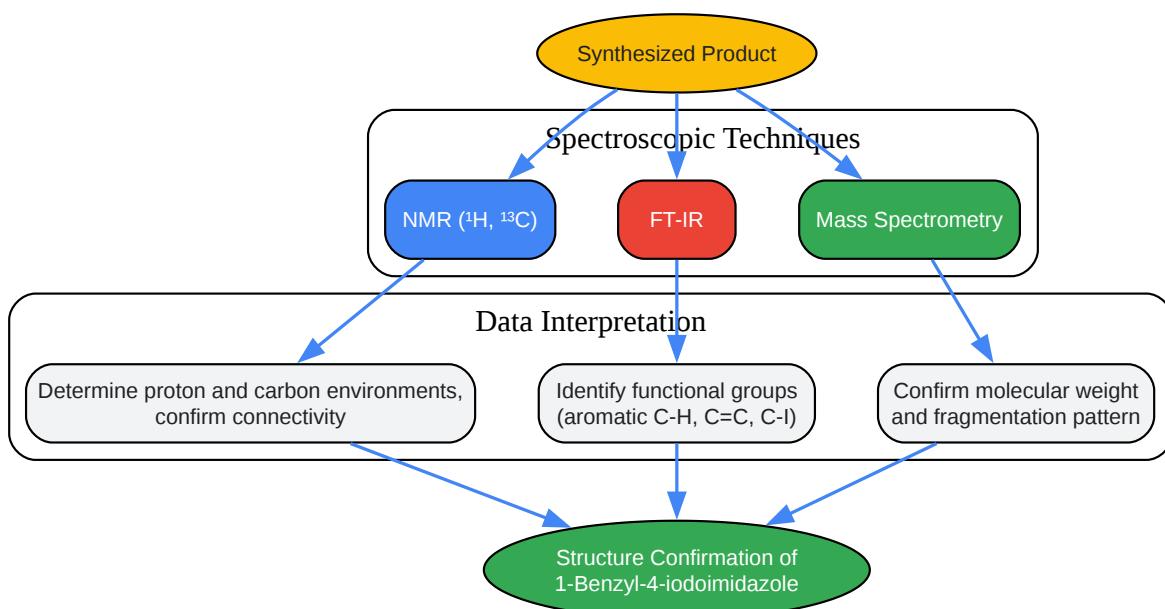


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Caption: Synthetic workflow for **1-Benzyl-4-iodoimidazole**.

#### Spectroscopic Data Analysis Logic

This diagram outlines the logical flow of analyzing the spectroscopic data for the characterization of the synthesized compound.



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Caption: Logic flow for spectroscopic characterization.

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## References

- 1. Page loading... [wap.guidechem.com]
- 2. 536760-32-4|1-Benzyl-4-iodoimidazole|BLD Pharm [bldpharm.com]
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